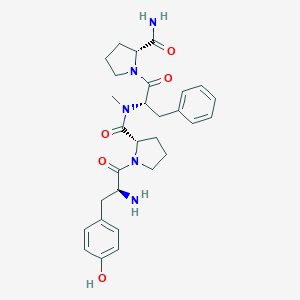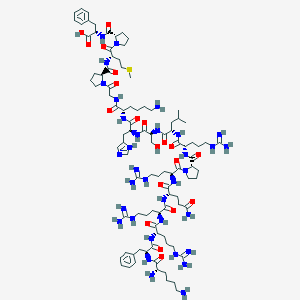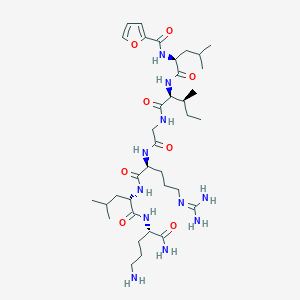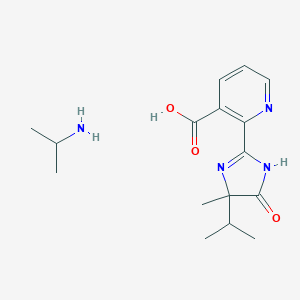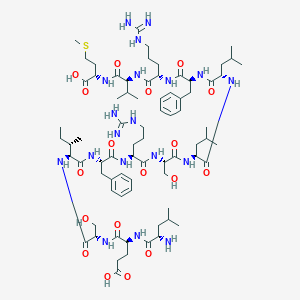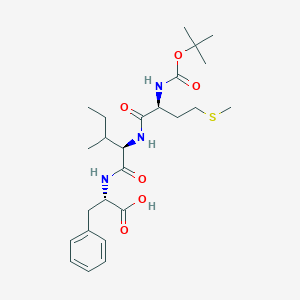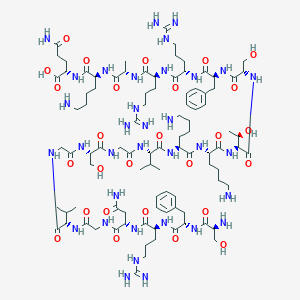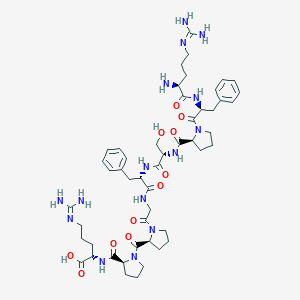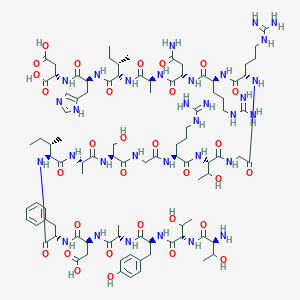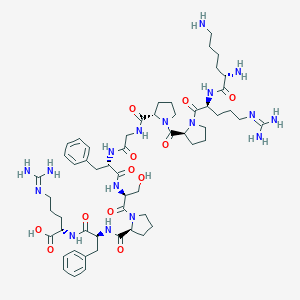
卡利地宁
描述
科学研究应用
卡利地宁在科学研究中具有广泛的应用,包括:
化学: 用作研究蛋白水解酶及其抑制剂的模型肽.
生物学: 在炎症反应和血管通透性的研究中发挥作用.
医学: 正被研究其在高血压、炎症和疼痛管理等疾病中的潜在治疗效果.
工业: 用于开发检测激肽酶活性的诊断测定方法.
作用机制
卡利地宁通过与缓激肽受体结合发挥作用,主要是缓激肽 B2 受体 . 该受体是一种 G 蛋白偶联受体,它激活多个下游信号通路,包括磷脂酶 C 通路,导致肌醇三磷酸和二酰甘油的产生 . 这些第二信使导致钙离子的释放和蛋白激酶 C 的激活,最终导致各种生理效应,如血管舒张、血管通透性增加和疼痛感 .
相似化合物:
缓激肽: 是一种与卡利地宁非常相似的九肽,但缺少 N 末端的赖氨酸残基.
脱精氨酸9-缓激肽: 缓激肽的一种代谢产物,已失去 C 末端的精氨酸残基.
脱精氨酸10-卡利地宁: 卡利地宁的一种代谢产物,已失去 C 末端的精氨酸残基.
独特之处: 卡利地宁的结构独特,因为它与缓激肽相比,在 N 末端有一个额外的赖氨酸残基 . 这种结构差异使卡利地宁能够与不同的酶和受体相互作用,从而导致不同的生理效应 .
生化分析
Biochemical Properties
Kallidin is produced on cell surfaces by limited proteolysis from their precursors, the kininogens . It is processed by kinin-liberating enzymes named kallikreins . Tissue kallikrein mostly utilizes L-kininogen as the substrate to produce the kinin kallidin, whereas plasma kallikrein acts mostly if not exclusively on H-kininogen to generate the bradykinin hormone .
Cellular Effects
Kallidin plays a significant role in various cellular processes. It acts as a vasodilator and an inflammatory mediator in various signaling cascades . It is associated with inflammatory response pathway mediating diverse functions in vascular permeability like thrombosis and blood coagulation .
Molecular Mechanism
Kallidin exerts its effects at the molecular level through its interactions with various biomolecules. It binds to G-protein-coupled receptors and triggers Ca2±dependent nitric oxide and/or prostaglandin-dependent signaling pathways .
Temporal Effects in Laboratory Settings
It is known that Kallidin is a short-lived peptide hormone , indicating that its effects may be transient and could change over time.
Metabolic Pathways
Kallidin is involved in the kallikrein–kinin system (KKS), a metabolic pathway associated with inflammatory response . It interacts with various enzymes and cofactors within this pathway .
准备方法
合成路线和反应条件: 卡利地宁由组织激肽酶作用于激肽原的蛋白水解切割产生 . 该过程涉及低分子量激肽原的切割以产生卡利地宁。该反应通常在生理条件下发生,组织激肽酶作为酶起作用。
工业生产方法: 在工业环境中,可以使用重组 DNA 技术合成卡利地宁,以生产组织激肽酶,然后将其用于切割激肽原以产生卡利地宁。 这种方法可以确保化合物的高产率和纯度 .
化学反应分析
反应类型: 卡利地宁经历了几种类型的反应,包括:
蛋白水解切割: 卡利地宁可以通过氨基肽酶转化为缓激肽.
常用试剂和条件:
氨基肽酶: 将卡利地宁转化为缓激肽。
羧肽酶 M 和 N: 将卡利地宁降解成更小的肽.
主要产物:
缓激肽: 由氨基肽酶作用于卡利地宁形成.
脱精氨酸10-卡利地宁: 由羧肽酶作用形成.
相似化合物的比较
Bradykinin: A nonapeptide that is very similar to kallidin but lacks the lysine residue at the N-terminal end.
Des-Arg9-Bradykinin: A metabolite of bradykinin that has lost the C-terminal arginine residue.
Des-Arg10-Kallidin: A metabolite of kallidin that has lost the C-terminal arginine residue.
Uniqueness: Kallidin is unique in its structure due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin . This structural difference allows kallidin to interact with different enzymes and receptors, leading to distinct physiological effects .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895018 | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-10-9 | |
| Record name | Kallidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bradykinin, N2-l-lysyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


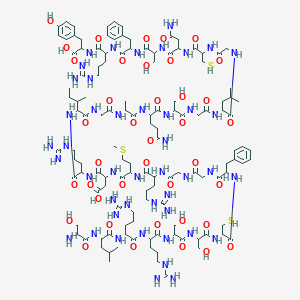
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
